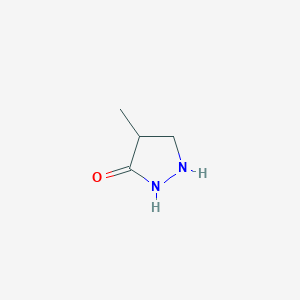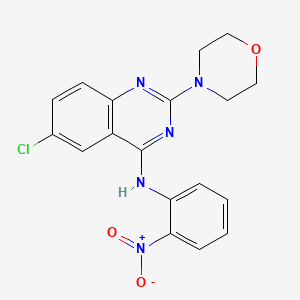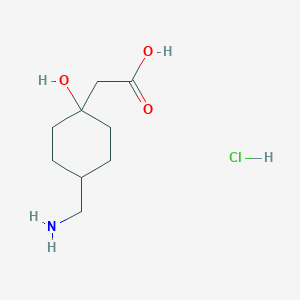
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an aminomethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the cyclohexyl ring. This can be achieved through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the aminomethyl group to an amine.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.
類似化合物との比較
Similar Compounds
Gabapentin: A similar compound with a cyclohexyl ring and an aminomethyl group, used as an anticonvulsant and analgesic.
Pregabalin: Another related compound with similar structural features, used to treat neuropathic pain and epilepsy.
Uniqueness
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclohexyl ring
特性
分子式 |
C9H18ClNO3 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
2-[4-(aminomethyl)-1-hydroxycyclohexyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c10-6-7-1-3-9(13,4-2-7)5-8(11)12;/h7,13H,1-6,10H2,(H,11,12);1H |
InChIキー |
VBYJCCYGDFGJFL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN)(CC(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



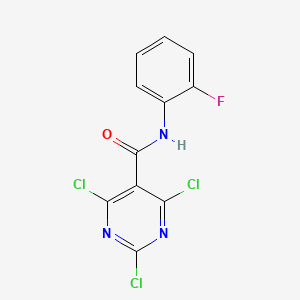
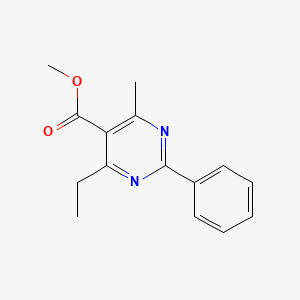

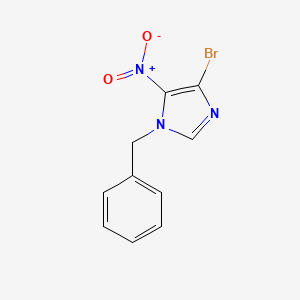
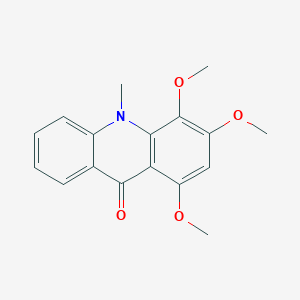
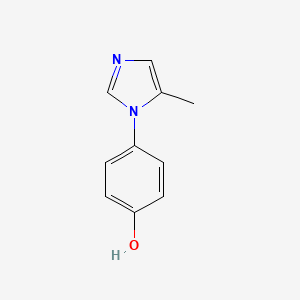
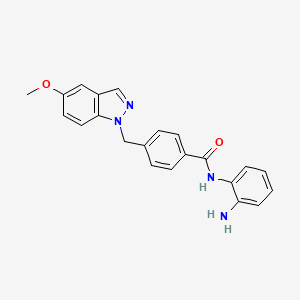
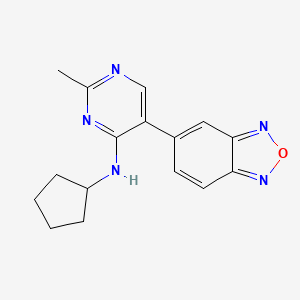
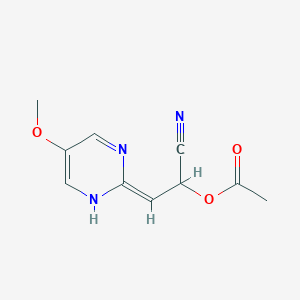
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
